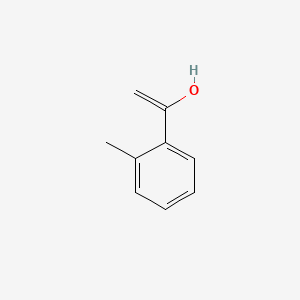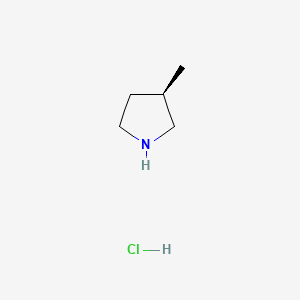
CART (55-102) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
可卡因和安非他明调节转录物 (55-102) (人) 是一种源自可卡因和安非他明调节转录物 (CART) 的肽片段。 该肽以其强大的抑制食欲活性而闻名,并且与瘦素和神经肽 Y 的作用密切相关 . 该肽的序列为 Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu .
科学研究应用
可卡因和安非他明调节转录物 (55-102) (人) 具有广泛的科学研究应用:
化学: 用作研究肽合成和纯化技术模型肽.
生物学: 研究其在调节食欲和能量稳态中的作用.
作用机制
生化分析
Biochemical Properties
CART (55-102) (human) is an endogenous satiety factor with potent appetite-suppressing activity. It interacts closely with leptin and neuropeptide Y, both of which are critical regulators of energy balance . The peptide’s sequence includes several disulfide bridges that contribute to its stability and function. CART (55-102) (human) interacts with various enzymes and proteins, including dipeptidyl-peptidase 4 (DPP4), which plays a role in its regulatory mechanisms . The interaction with DPP4 is particularly significant as it influences the peptide’s stability and activity in biochemical reactions.
Cellular Effects
CART (55-102) (human) exerts significant effects on various cell types and cellular processes. It has been shown to inhibit food intake by interacting with neurons in the hypothalamus, a brain region involved in hunger regulation . Additionally, CART (55-102) (human) influences cell signaling pathways, including those involving serotonin (5HT) neurons in the dorsal raphe nucleus (DRN), which are associated with anxiety and stress responses . The peptide also affects gene expression related to feeding behavior and energy expenditure.
Molecular Mechanism
The molecular mechanism of CART (55-102) (human) involves its interaction with specific receptors and enzymes. Although the exact receptor for CART peptides has not been identified, it is known to exert its effects through receptor-independent mechanisms . CART (55-102) (human) inhibits DPP4 in astrocytes, reducing neuroinflammation and modulating pain transmission in the spinal cord . This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CART (55-102) (human) have been observed to change over time. The peptide is stable in lyophilized form for up to six months at 0-5°C and remains active for up to five days after rehydration . Long-term studies have shown that chronic central infusion of CART (55-102) (human) leads to sustained inhibitory effects on food intake and body weight gain in both normal and obese animals . These effects are accompanied by decreases in plasma insulin and leptin levels, indicating its long-term impact on metabolic regulation.
Dosage Effects in Animal Models
The effects of CART (55-102) (human) vary with different dosages in animal models. In rats, intra-BLA (basolateral amygdala) infusions of CART (55-102) (human) at doses of 1, 2, and 4 μg/side produced dose-dependent effects on conditioned place preference (CPP) and conditioned place aversion (CPA) . Higher doses (4 μg/side) resulted in aversive effects, while lower doses (1 μg/side) did not produce significant behavioral changes. Chronic central infusion of CART (55-102) (human) also demonstrated marked inhibitory effects on food intake and body weight gain in both lean and high-fat-fed obese rats .
Metabolic Pathways
CART (55-102) (human) is involved in several metabolic pathways, particularly those related to energy homeostasis and appetite regulation. It interacts with enzymes such as DPP4, which modulates its activity and stability . The peptide’s role in inhibiting neuropeptide Y-induced feeding response highlights its involvement in metabolic flux and regulation of metabolite levels . Additionally, CART (55-102) (human) influences lipid oxidation and fuel utilization, contributing to its effects on body weight and energy balance .
Transport and Distribution
CART (55-102) (human) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . The peptide’s distribution is influenced by its interactions with leptin and neuropeptide Y, which are critical for its appetite-suppressing activity . Additionally, CART (55-102) (human) is distributed in the central nervous system, particularly in regions involved in feeding behavior and energy regulation .
Subcellular Localization
The subcellular localization of CART (55-102) (human) is crucial for its activity and function. The peptide is primarily localized in the hypothalamus, where it interacts with neurons involved in hunger regulation . It is also found in the dorsal raphe nucleus, where it modulates serotonin signaling and anxiety responses . The presence of disulfide bridges in its structure aids in its stability and targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and activity.
准备方法
合成路线和反应条件
可卡因和安非他明调节转录物 (55-102) (人) 通常使用固相肽合成 (SPPS) 进行合成。 该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中 . 然后将肽从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化,以达到 ≥ 95% 的纯度 .
工业生产方法
可卡因和安非他明调节转录物 (55-102) (人) 的工业生产遵循与实验室合成相同的原理,但规模更大。 该过程涉及可以同时处理多个肽链的自动化肽合成器,确保高产率和高纯度。 最终产品被冻干,以获得稳定的白色粉末 .
化学反应分析
反应类型
可卡因和安非他明调节转录物 (55-102) (人) 主要经历肽键形成和裂解反应。 由于其肽性质,它通常不参与氧化、还原或取代反应 .
常用试剂和条件
可卡因和安非他明调节转录物 (55-102) (人) 的合成涉及试剂,如受保护的氨基酸、偶联剂,如 HBTU (O-苯并三唑-N,N,N’,N’-四甲基-脲-六氟-磷酸盐) 和脱保护剂,如三氟乙酸 (TFA) . 反应在温和的条件下进行,以防止肽降解。
形成的主要产物
形成的主要产物是可卡因和安非他明调节转录物 (55-102) (人) 肽本身。 在合成过程中,还会形成中间受保护的肽,这些肽随后被脱保护和纯化 .
相似化合物的比较
属性
IUPAC Name |
2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZAYAPDLTVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C225H365N65O65S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5245 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
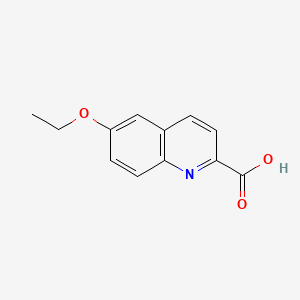

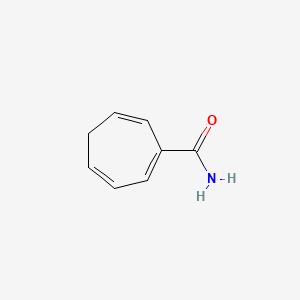
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
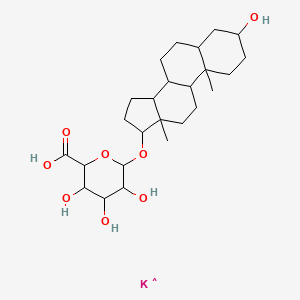
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)


